
AGK2
Overview
Description
AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that exhibit deacetylation or ADP-ribosyltransferase activity. Sirtuin 2 is predominantly localized in the cytoplasm and plays a crucial role in various cellular processes, including cell cycle regulation, autophagy, myelination, and neurodegeneration . This compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
AGK2 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the reaction of 2,5-dichlorobenzaldehyde with furfural in the presence of a base to form a furan ring.
Introduction of the cyano group: The cyano group is introduced through a Knoevenagel condensation reaction between the furan derivative and malononitrile.
Formation of the quinoline ring: The final step involves the reaction of the intermediate with 2-aminobenzonitrile to form the quinoline ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AGK2 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the quinoline ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
Scientific Research Applications
Neurodegeneration and Aging
AGK2 has been investigated for its role in neurodegenerative diseases. Research indicates that inhibiting SIRT2 can influence neurodegenerative pathways, particularly in models of Huntington's disease. This compound treatment has been associated with alterations in cellular mechanisms that contribute to neuronal cell death, suggesting a protective role against neurodegeneration .
Case Study:
- Objective: To assess the impact of this compound on neuronal cell viability under oxidative stress.
- Findings: this compound treatment reduced cell necrosis in PC12 cells subjected to oxidative stress without affecting autophagy, indicating its potential as a neuroprotective agent.
Cancer Research
This compound's inhibition of SIRT2 has implications in cancer biology, particularly concerning tumorigenesis and metastasis. Studies have shown that this compound can enhance the rigidity of cancer cell nuclei and alter cytoskeletal organization, which may influence cancer cell migration and invasion.
Key Findings:
- Perinuclear Cytoskeletal Organization: this compound treatment promotes hyperacetylation of α-tubulin and enhances perinuclear organization in MDA-MB-231 breast cancer cells, leading to increased nuclear stiffness .
- Impact on Migration: Scratch-wound assays demonstrated that SIRT2 inhibition by this compound resulted in polarity defects and impaired migratory capacity of cancer cells .
Viral Infections
This compound has shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that this compound effectively reduces HBV replication in vitro and in vivo by decreasing viral RNA levels and protein expression.
Case Study:
- Objective: Evaluate the antiviral effects of this compound on HBV-infected cells.
- Results: Treatment with this compound led to significant reductions in HBV DNA levels and associated antigens (HBsAg and HBeAg) both in infected cell lines and transgenic mouse models .
Liver Fibrosis
Recent studies have explored the effects of this compound on liver fibrosis induced by D-galactose. Inhibition of SIRT2 by this compound was found to ameliorate liver function, reduce inflammation, and mitigate fibrosis progression.
Research Findings:
- Liver Function Improvement: this compound treatment improved liver function markers and reduced fibrotic changes in animal models subjected to D-galactose-induced liver injury .
Summary Table of Applications
Mechanism of Action
AGK2 exerts its effects primarily through the inhibition of Sirtuin 2 (SIRT2). Sirtuin 2 is a NAD±dependent deacetylase that regulates various cellular processes by deacetylating target proteins . The inhibition of Sirtuin 2 by this compound leads to the accumulation of acetylated proteins, which can modulate gene expression, cell cycle progression, and apoptosis . This compound has been shown to interact with the active site of Sirtuin 2, preventing the binding of NAD+ and subsequent deacetylation of target proteins .
Comparison with Similar Compounds
AGK2 is one of several Sirtuin 2 inhibitors, and it is known for its high selectivity and potency. Similar compounds include:
Compound 4.27: A potent Sirtuin 1 inhibitor that also targets the NAD+ binding site.
Fluvastatin Sodium: Identified as a potential Sirtuin 2 inhibitor through computational and in vitro screening.
This compound is unique in its high selectivity for Sirtuin 2 over other sirtuin isoforms, making it a valuable tool for studying the specific functions of Sirtuin 2 in various biological processes .
Biological Activity
AGK2, a selective inhibitor of SIRT2 (Sirtuin 2), has been the focus of various studies due to its significant biological activities, particularly in the context of viral infections, cancer therapy, and cellular mechanisms. This article synthesizes current research findings on this compound's biological activity, highlighting its effects on hepatitis B virus (HBV) replication, its role in enhancing vaccine efficacy against tuberculosis, and its potential as an anticancer agent.
This compound inhibits SIRT2, a class III histone deacetylase that plays a crucial role in various cellular processes including gene expression, cell cycle regulation, and apoptosis. By inhibiting SIRT2, this compound leads to increased acetylation of target proteins, which can affect cellular signaling pathways and gene expression profiles.
Inhibition of Hepatitis B Virus Replication
A pivotal study demonstrated that this compound significantly inhibits HBV replication in vitro and in vivo. The research utilized HepAD38 and HepG2-NTCP cell lines to assess this compound's impact on HBV RNA and DNA levels. Key findings include:
- Reduction in HBV RNA Levels : Treatment with this compound resulted in decreased levels of HBV total RNA and 3.5 kb RNA.
- Decreased HBV Core Protein : this compound treatment lowered the expression of HBc protein.
- Decreased HBsAg and HBeAg : The secretion levels of these antigens were significantly reduced post-treatment.
- In Vivo Validation : In HBV transgenic mouse models, this compound treatment led to a time-dependent decrease in serum HBV DNA levels and associated antigens (HBsAg/HBeAg) .
Enhancement of Vaccine Efficacy Against Tuberculosis
This compound has also been shown to enhance the efficacy of the Bacillus Calmette–Guérin (BCG) vaccine against Mycobacterium tuberculosis. Inhibition of SIRT2 by this compound improved the immune response during primary infection and recurrence of tuberculosis. This study highlighted:
- Increased Stem Cell Activation : The inhibition of SIRT2 led to enhanced activation of mycobacteria-specific stem cells.
- Improved Immune Response : this compound treatment resulted in a more robust immune response to BCG vaccination .
Anticancer Properties
This compound's role as an anticancer agent has been extensively studied across various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors like PUMA and NOXA.
- Cell Cycle Arrest : It induces G1 phase arrest by inhibiting cyclin D1 and CDKs (CDK4 and CDK6).
- Synergistic Effects with Chemotherapeutics : Studies have shown that this compound enhances the efficacy of paclitaxel (PAX) in breast cancer cells, demonstrating synergistic interactions that increase cytotoxicity .
Summary Table of Biological Activities
Case Studies
- Hepatitis B Virus Study : In a controlled experiment using HepG2-NTCP cells infected with HBV, this compound treatment resulted in a significant reduction in both intracellular HBV DNA and secreted antigens over a period of seven days.
- Breast Cancer Study : A combination therapy approach using this compound with paclitaxel showed enhanced cytotoxic effects across multiple breast cancer subtypes, suggesting potential for personalized treatment regimens.
- Tuberculosis Study : The application of this compound alongside BCG vaccination demonstrated improved immune responses, indicating its potential utility as an adjuvant therapy.
Q & A
Basic Research Questions
Q. What is the mechanism of action of AGK2 as a SIRT2 inhibitor, and how does this influence experimental design in cellular models?
this compound ((Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide) selectively inhibits SIRT2 deacetylase activity with an IC50 of 3.5 μM, showing minimal cross-reactivity with SIRT1 (IC50: 30 μM) and SIRT3 (IC50: 91 μM) . In experimental design, researchers must calibrate this compound concentrations to avoid off-target effects. For example, in L02 hepatocytes, concentrations ≤4 μM preserve cell viability (>90% survival), while ≥8 μM induce cytotoxicity . Methodologically, dose-response curves (e.g., CCK-8 assays) and fluorescence-based acetylated tubulin assays are critical for validating SIRT2 inhibition .
Q. What are the optimal in vitro concentrations of this compound for studying mitochondrial protection in liver injury models?
In TAA-induced L02 hepatocyte injury, this compound at 1–4 μM restores mitochondrial membrane potential (JC-1 assay: red/green fluorescence ratio increases dose-dependently) and upregulates IDH1/MDH1 (TCA cycle enzymes) by 0.8- to 0.96-fold (Pearson’s r = 0.818–0.960). These concentrations also suppress SIRT2 and mitochondrial fission protein FIS1 (r = -0.992 to -0.998) . Researchers should pre-treat cells with this compound 2 hours before injury induction to observe protective effects .
Q. Which experimental models are validated for studying this compound’s neuroprotective effects?
this compound is tested in:
- In vitro : Primary midbrain dopaminergic neurons exposed to α-synuclein (α-Syn) toxicity, where this compound (10 μM) reduces neuronal death by 46% .
- In vivo : Drosophila Parkinson’s models, where this compound (1 mM in DMSO) rescues α-Syn aggregation and motor deficits .
- Neuroblastoma (SH-SY5Y) : this compound modulates SIRT2 and tubulin acetylation, enhancing antioxidant gene expression (e.g., SOD2 mRNA ↑505.58%) .
Advanced Research Questions
Q. How do contradictory findings about this compound’s role in viral infection models inform its therapeutic potential?
this compound exhibits dual roles:
- Anti-HBV : Reduces HBV DNA replication intermediates by 60% in HepG2.2.15 cells (p38 MAPK-p300 pathway dependent) .
- Anti-HSV-1 : Enhances interferon production via SIRT2 inhibition (TBK1/IRF3 phosphorylation ↑) but increases viral replication in some contexts . Researchers must contextualize these results by comparing cell types (e.g., immune vs. hepatocytes) and infection stages. Parallel assays (e.g., qPCR for viral load and Western blot for innate immune markers) are recommended .
Q. What methodological challenges arise when analyzing this compound’s dose-dependent effects on cell proliferation and apoptosis?
this compound’s biphasic effects require careful titration:
- Proliferation : At 5 μM, this compound reduces colony formation in soft agar by 54% (C6 glioma cells) but spares normal fibroblasts .
- Apoptosis : Caspase-3 activation occurs at ≥10 μM in BV2 microglia, with ATP depletion and necrosis at higher doses . Mitigation strategies include:
- Using Annexin V/PI dual staining to distinguish apoptosis from necrosis.
- Validating SIRT2 specificity with siRNA knockdown controls .
Q. How can researchers reconcile this compound’s metabolic effects across different disease models?
this compound induces metabolic reprogramming via:
- Hepatic models : Upregulating IDH1/MDH1 (TCA cycle) and suppressing SIRT2-FIS1 (mitochondrial fission) .
- Cancer models : Downregulating CDK4/cyclin D1 (cell cycle arrest) and p53 (apoptosis resistance) . To harmonize findings, researchers should profile metabolomic fluxes (e.g., Seahorse assays for OCR/ECAR) and correlate them with proteomic changes (e.g., SIRT2 acetylation targets) .
Q. Key Methodological Recommendations
- Dose Calibration : Always perform CCK-8/MTT assays for cell type-specific viability thresholds .
- Controls : Include SIRT2 siRNA or other inhibitors (e.g., EX527 for SIRT1) to confirm target specificity .
- Data Reproducibility : Use ≥6 biological replicates in cell assays and report p-values with ANOVA/Tukey post-hoc tests .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENPFFEMUOOGK-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-28-4 | |
Record name | AGK-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGK-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AGK-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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